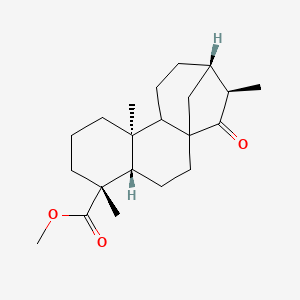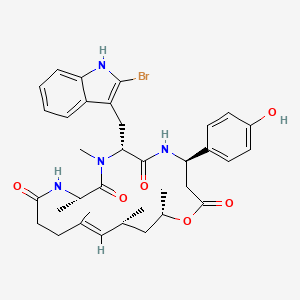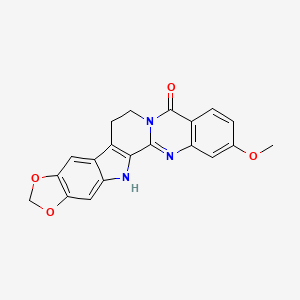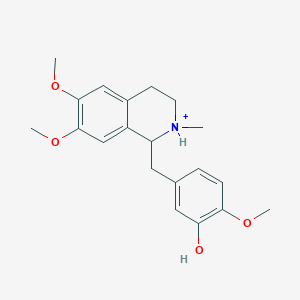
1-(2,6-Difluorophenyl)sulfonyl-4-(2-naphthalenylsulfonyl)piperazine
Übersicht
Beschreibung
PKM2 activator 2 is a chemical compound known for its ability to activate pyruvate kinase M2 (PKM2), an enzyme that plays a crucial role in glycolysis. PKM2 activator 2 has shown potential in restoring normal glycolytic metabolism in cells, making it a significant compound in cancer research and metabolic studies .
Wissenschaftliche Forschungsanwendungen
PKM2 activator 2 has a wide range of scientific research applications:
Chemistry: It is used to study enzyme kinetics and metabolic pathways, particularly glycolysis.
Biology: The compound is employed in cellular studies to understand metabolic reprogramming and its effects on cell proliferation and differentiation.
Medicine: PKM2 activator 2 is investigated for its potential therapeutic effects in cancer treatment, as it can restore normal metabolic states in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting metabolic disorders
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PKM2 activator 2 involves multiple steps, typically starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity. For instance, the use of dimethyl sulfoxide (DMSO) as a solvent and specific catalysts can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of PKM2 activator 2 requires scaling up the laboratory synthesis methods while ensuring consistency and quality. This involves using large-scale reactors, precise control of reaction parameters, and rigorous purification processes. Techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
PKM2 activator 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of PKM2 activator 2 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Wirkmechanismus
PKM2 activator 2 exerts its effects by activating pyruvate kinase M2, which is a key enzyme in the glycolytic pathway. By activating PKM2, the compound enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased glycolytic flux. This activation helps restore normal glycolytic metabolism, which is often disrupted in cancer cells. The molecular targets and pathways involved include the regulation of gene expression related to apoptosis, mitosis, hypoxia, inflammation, and metabolic reprogramming .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PKM2 activator 1: Another activator of pyruvate kinase M2, but with different potency and specificity.
PKM2 activator 3: A compound with similar activating properties but distinct chemical structure and pharmacokinetics.
Uniqueness
PKM2 activator 2 is unique due to its high potency and specificity for PKM2, with an AC50 value of 66 nM. This makes it a highly effective tool for studying and modulating glycolytic metabolism in various research contexts .
Eigenschaften
Molekularformel |
C20H18F2N2O4S2 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
1-(2,6-difluorophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H18F2N2O4S2/c21-18-6-3-7-19(22)20(18)30(27,28)24-12-10-23(11-13-24)29(25,26)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2 |
InChI-Schlüssel |
LLOHMBFPOYWAIL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Kanonische SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




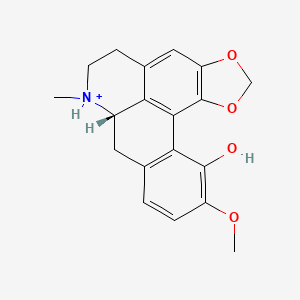
![4-[[6,7-Bis(hydroxymethyl)-4-quinazolinyl]amino]phenol](/img/structure/B1262540.png)
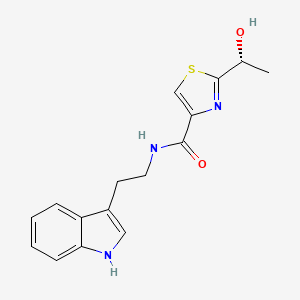
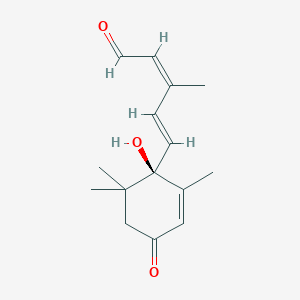
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride](/img/structure/B1262547.png)
